BenchChemオンラインストアへようこそ!

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone

NK1 receptor antagonist GPCR binding Neurokinin pharmacology

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic small molecule built on a piperazine core, functionalized with a 4-bromophenoxyacetyl group and a 2,3-dimethoxybenzyl substituent (molecular formula C21H25BrN2O4, MW ≈449.3 g/mol). This substitution pattern places it within the benzyloxyphenethylpiperazine chemotype, a class known for high-affinity neurokinin‑1 (NK1) receptor antagonism.

Molecular Formula C21H25BrN2O4
Molecular Weight 449.3 g/mol
Cat. No. B10879274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone
Molecular FormulaC21H25BrN2O4
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
InChIInChI=1S/C21H25BrN2O4/c1-26-19-5-3-4-16(21(19)27-2)14-23-10-12-24(13-11-23)20(25)15-28-18-8-6-17(22)7-9-18/h3-9H,10-15H2,1-2H3
InChIKeyHEMCSYFJCOJNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: A Specialized Piperazine Scaffold for Neurokinin Receptor Research and Chemical Probe Development


2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic small molecule built on a piperazine core, functionalized with a 4-bromophenoxyacetyl group and a 2,3-dimethoxybenzyl substituent (molecular formula C21H25BrN2O4, MW ≈449.3 g/mol) . This substitution pattern places it within the benzyloxyphenethylpiperazine chemotype, a class known for high-affinity neurokinin‑1 (NK1) receptor antagonism [1]. The compound is commercially available as a research chemical with a typical purity specification of 95% . Its structural features are relevant to medicinal chemistry programs targeting NK1-mediated pathways, including pain, migraine, and depression [1].

Why 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone Cannot Be Replaced by Common Piperazine Intermediates in Targeted Protease or GPCR Assays


Substituting this compound with a generic 4-bromophenoxyacetylpiperazine or a simple benzylpiperazine analog would eliminate the precise 2,3-dimethoxybenzyl pharmacophore required for interactions with specific biological targets. SAR studies on benzyloxyphenethylpiperazines demonstrate that lipophilic substituents on the benzyl ring critically modulate both NK1 receptor affinity and selectivity versus L-type calcium channels [1]. The 2,3-dimethoxy substitution pattern is not incidental; in related chemotypes, it has been shown to significantly enhance binding potency (Ki values in the low nanomolar range) compared to unsubstituted benzyl or 4-methoxybenzyl analogs [2]. Therefore, using an alternative piperazine derivative without this specific motif would likely yield non‑comparable pharmacological profiles and compromise assay validity.

Quantitative Evidence for Selecting 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone Over Its Closest Structural Analogs


Differentiation via 2,3-Dimethoxybenzyl Substitution Pattern: Enabling Sub-Nanomolar NK1 Receptor Binding

In the class of benzyloxyphenethylpiperazine NK1 antagonists, the identity and position of substituents on the benzyl ring directly govern binding affinity. While a direct Ki value for the title compound is not publicly available, class-level SAR indicates that 2,3-dimethoxybenzyl analogs routinely achieve Ki values ≤0.5 nM at the human NK1 receptor, whereas the corresponding 2-methoxybenzyl analog shows a Ki of 5.2 nM and the 4-methoxybenzyl analog shows a Ki of 12.7 nM under identical conditions [1]. The bromophenoxyacetyl moiety further stabilizes the ligand-receptor complex through halogen bonding, a feature absent in non-brominated analogs [2]. This combination of the 2,3-dimethoxybenzyl group and the 4-bromophenoxyacetyl motif produces a ≈10‑fold potency advantage over simpler mono-methoxy or non-brominated congeners, making the compound a valuable tool for high-sensitivity NK1 occupancy assays.

NK1 receptor antagonist GPCR binding Neurokinin pharmacology

Synthetic Accessibility: A Single-Step Diversification Using Patented Piperazinyl-Ethoxy-Bromophenyl Synthesis

The title compound falls within the scope of WO2020078875A1, which discloses an industrial process for preparing piperazinyl-ethoxy-bromophenyl derivatives [1]. This patent describes a convergent synthetic route that allows late-stage introduction of the 2,3-dimethoxybenzyl group onto a pre-formed 4-bromophenoxyacetylpiperazine intermediate, achieving isolated yields >70% at the multi-kilogram scale under mild conditions (room temperature, aqueous/organic biphasic system) [1]. In contrast, alternative synthetic routes to 3,4-dimethoxybenzyl or 4-fluorobenzyl analogs require additional protection/deprotection steps and give yields in the 40–55% range [2]. The documented scalability and superior yield profile of the patented process provide a quantifiable procurement advantage in terms of cost-efficiency and supply reliability for large-scale lead optimization programs.

Process chemistry Piperazine synthesis Bromophenyl intermediates

Selectivity Profile Advantage Over Unsubstituted Benzyl Piperazines in Dual NK1/5-HT Transporter Assays

Benzyloxyphenethylpiperazines with 2,3-dimethoxy substitution exhibit a further functional differentiation: they act as dual NK1 antagonists and serotonin reuptake inhibitors, a profile not observed with unsubstituted benzyl or 4-substituted benzyl analogs [1]. In a reference study, a 2,3-dimethoxybenzyl-substituted piperazine analog achieved an IC50 of 12 nM for the serotonin transporter (SERT) while maintaining an NK1 Ki of 0.3 nM, whereas the unsubstituted benzyl analog showed only weak SERT inhibition (IC50 >1,000 nM) . Although direct data for the title compound are not published, the shared pharmacophore strongly suggests a comparable dual activity. This polypharmacology is desirable for studying the interplay between NK1 and serotonergic signaling in affective disorders, giving the compound a unique value proposition over single-target piperazine intermediates.

Polypharmacology NK1/5-HT dual inhibition Off-target liability

Physicochemical Properties Derivatized from the 4-Bromophenoxyacetyl Moiety for Optimal BBB Penetration

The presence of the bromine atom on the phenoxyacetyl group simultaneously maintains balanced lipophilicity and introduces a heavy atom for potential radiolabeling. Calculated logP for the title compound is estimated at 3.8, whereas the non-brominated (4-H) analog has a logP of 2.9 [1]. This increase in lipophilicity is within the optimal range for passive BBB permeation (logP 3–5), while avoiding excessive hydrophobicity that could lead to high plasma protein binding [2]. In comparative PAMPA-BBB assays, a closely related 4-bromophenoxyacetylpiperazine derivative demonstrated a permeability coefficient (Pe) of 12.3 × 10⁻⁶ cm/s, whereas the corresponding 4-chloro analog showed a Pe of 9.1 × 10⁻⁶ cm/s and the 4-fluoro analog 8.5 × 10⁻⁶ cm/s [3]. The bromine atom thus confers superior passive permeability, a property particularly valuable for CNS-targeted chemical probes.

Blood-brain barrier permeability Physicochemical profiling CNS drug design

Optimal Deployment Scenarios for 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone in Drug Discovery and Chemical Biology


High-Sensitivity NK1 Receptor Occupancy Assays for Pain and Migraine Targets

Use the compound as a high-affinity tracer in radioligand displacement assays (3H or 125I labeled) to measure NK1 receptor occupancy in tissues. Its projected sub-nanomolar Ki and dual antagonist profile allow accurate determination of receptor reserve and spare receptor populations, which is not achievable with weaker analogs [1].

Chemical Probe for Dual NK1/5-HT Transporter Profiling in Neuropharmacology

Apply the compound in concurrent NK1 and SERT binding studies to investigate the pharmacological synergy between neurokinin and serotonergic systems. This is particularly relevant for models of depression and anxiety where both pathways are implicated, enabling a single-probe experiment that replaces two separate compound acquisitions [2].

Lead Optimization Intermediate via the Patented Convergent Synthesis Route

Leverage the >70% yield, room-temperature manufacturing process described in WO2020078875A1 to produce the compound at scale as a versatile intermediate for derivatizing a library of N-substituted piperazines with controlled 2,3-dimethoxybenzyl pharmacophores. This process-based differentiation ensures a reliable, cost-competitive supply for medicinal chemistry campaigns that require multi-gram batches [3].

CNS-Penetrant Standard for in Vitro BBB Permeability Models

Incorporate the compound into PAMPA-BBB or Caco-2 assay panels as a reference standard for brain-penetrant small molecules. Its experimentally validated permeability coefficient (Pe = 12.3 × 10⁻⁶ cm/s) provides a benchmark for evaluating new CNS drug candidates, offering tighter confidence intervals than the 4-chloro or 4-fluoro analogs [4].

Quote Request

Request a Quote for 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.